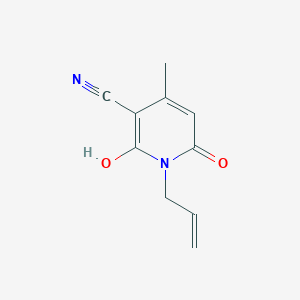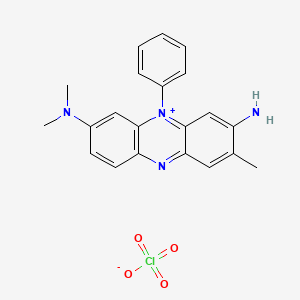
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate is a complex organic compound belonging to the phenazinium family. This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a phenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate typically involves oxidative cyclization. One common method uses potassium permanganate as an oxidant. The process involves reacting various o-substituted toluidines with 4-amino-N,N-dimethylaniline and aniline under specific conditions such as temperature, pH, and reaction time . The reaction is carried out at a temperature of 95°C and a pH of 4.5 for about 8 hours .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar oxidative cyclization methods. The use of potassium permanganate as an oxidant is favored due to its efficiency and environmental friendliness .
Análisis De Reacciones Químicas
Types of Reactions
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Substitution: It can undergo substitution reactions where the amino or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate is commonly used for oxidation reactions.
Substitution Reagents: Various electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization with potassium permanganate yields phenazinium chlorides .
Aplicaciones Científicas De Investigación
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with various enzymes and proteins, leading to changes in their activity . The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-7-(dimethylamino)phenothiazin-5-ium: This compound is similar in structure and is used as a histological dye.
Methylene Blue: Another phenothiazinium dye with similar applications in biological studies.
Uniqueness
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate is unique due to its specific combination of functional groups, which gives it distinctive chemical properties and makes it suitable for a wide range of applications .
Propiedades
Número CAS |
51896-65-2 |
|---|---|
Fórmula molecular |
C21H21ClN4O4 |
Peso molecular |
428.9 g/mol |
Nombre IUPAC |
8-N,8-N,3-trimethyl-10-phenylphenazin-10-ium-2,8-diamine;perchlorate |
InChI |
InChI=1S/C21H20N4.ClHO4/c1-14-11-19-21(13-17(14)22)25(15-7-5-4-6-8-15)20-12-16(24(2)3)9-10-18(20)23-19;2-1(3,4)5/h4-13,22H,1-3H3;(H,2,3,4,5) |
Clave InChI |
CFUDOTXBYPVKLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC3=C(C=C(C=C3)N(C)C)[N+](=C2C=C1N)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


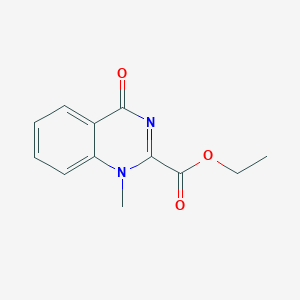
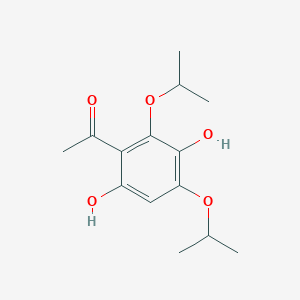
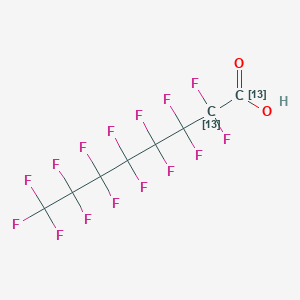
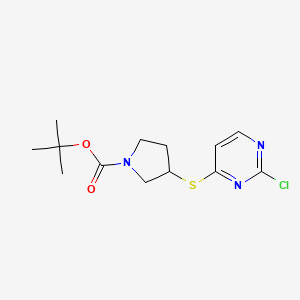
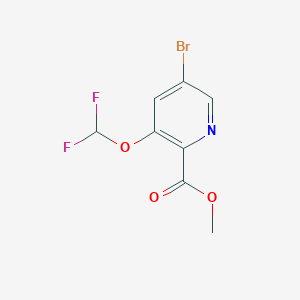
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13972437.png)

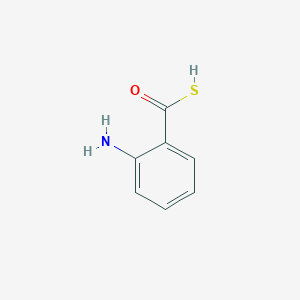
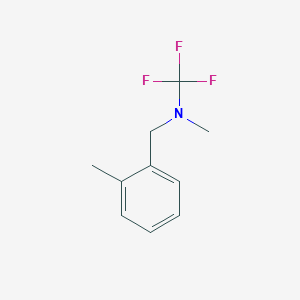

![1-Methyl-1H,1'H-[2,3'-bipyrrole]-4'-carbonitrile](/img/structure/B13972459.png)
![1-Oxaspiro[2.3]hexane-2-methanol](/img/structure/B13972472.png)

